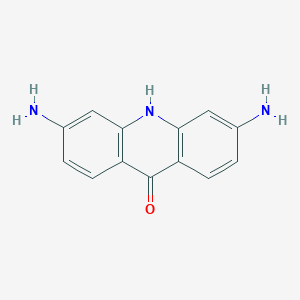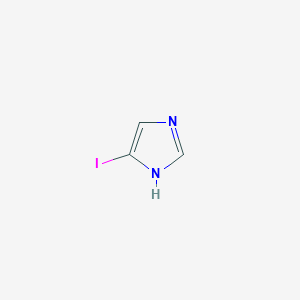
2-(n-Hexadecanoylamino)-4-nitrophenol
描述
- MMDPPA (α-methyl-1,3-benzodioxole-5-propanamide) is an analytical reference standard categorized as an amphetamine.
- It serves as a precursor in the synthesis of MDA (3,4-methylenedioxyamphetamine), a well-known psychoactive compound .
- MMDPPA is a crystalline solid with the chemical formula C₁₁H₁₃NO₃ and a molecular weight of 207.2 g/mol.
准备方法
- MMDPPA 的合成路线涉及化学转化,将酰胺基团引入苯并二氧杂环戊烯环中。
- 工业生产方法可能有所不同,但实验室合成通常从市售原料开始。
- 反应条件包括合适的溶剂、试剂和催化剂。
化学反应分析
- MMDPPA 可以发生各种反应,包括:
酰胺形成: 酰胺基团是通过与胺反应引入的。
还原: 羰基还原形成胺。
取代: 苯并二氧杂环戊烯环上的取代反应。
- 常见的试剂包括胺、还原剂和路易斯酸。
- 主要产物包括 MDA 及其衍生物。
科学研究应用
法医化学: 由于其作为 MDA 前体的作用,MMDPPA 与法医毒品分析相关。
神经药理学: 研究人员研究 MMDPPA 以了解其对神经递质系统的影响。
药物开发: 从 MMDPPA 研究中获得的见解可能有助于开发新型精神活性化合物。
作用机制
- MMDPPA 可能通过与单胺转运蛋白(例如血清素、多巴胺和去甲肾上腺素转运蛋白)相互作用发挥其作用。
- 它可以增强神经递质释放或抑制再摄取,从而导致情绪和行为改变。
相似化合物的比较
- MMDPPA 的独特性在于其在苯并二氧杂环戊烯环上的酰胺取代模式。
- 类似的化合物包括 MDA、MDMA(摇头丸)和其他苯丙胺。
属性
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)23-20-18-19(24(27)28)16-17-21(20)25/h16-18,25H,2-15H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIUBIYNTOOVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392915 | |
| Record name | 2-(n-Hexadecanoylamino)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60301-87-3 | |
| Record name | 2-(n-Hexadecanoylamino)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(N-Hexadecanoylamino)-4-nitrophenol in lysosomal hydrolase assays?
A1: this compound functions as a colorimetric synthetic substrate for detecting the activity of lysosomal hydrolases. [] These enzymes cleave the bond between the this compound molecule and a specific target molecule. This cleavage releases free this compound, which can be measured spectrophotometrically due to its absorbance properties. The intensity of the color produced is directly proportional to the activity of the lysosomal hydrolase being studied.
Q2: The paper mentions an "improved method" involving this compound derivatives. What improvement does this method offer?
A2: The research focuses on addressing a common problem in lysosomal hydrolase assays: interference from hemoglobin. Hemoglobin can interfere with the accurate measurement of enzyme activity. The "improved method" described in the paper likely involves modifications to the assay procedure or the use of specific this compound derivatives that minimize or eliminate this interference from hemoglobin. [] This results in more accurate and reliable measurements of lysosomal hydrolase activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















